![molecular formula C16H13BrN4O5S2 B467541 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 501111-66-6](/img/structure/B467541.png)
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13BrN4O5S2 and its molecular weight is 485.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gastroprotective Properties of Ebrotidine
Ebrotidine, a compound with structural relevance, showcases the integration of H2-receptor antagonist properties with cytoprotective abilities, offering a unique approach in ulcer disease treatment. Its mechanism extends beyond the simple blockade of acid secretion, involving enhancements in mucosal defense through mucus gel physicochemical improvements and promotion of ulcer healing factors such as the expression of integrin receptors and growth factors. These multifaceted actions suggest a potential avenue for exploring related compounds in the treatment of gastric diseases (Slomiany, Piotrowski, & Slomiany, 1997).
Anti-Helicobacter Pylori Activities
The same compound, ebrotidine, also demonstrates potent anti-Helicobacter pylori activities, highlighting the significance of integrating antimicrobial efficacy with gastric protective mechanisms in drug design. This aspect is critical in addressing gastric diseases linked to H. pylori infections, suggesting the importance of targeting microbial pathogens alongside managing gastric acidity and mucosal protection (Slomiany, Piotrowski, & Slomiany, 1997).
Pharmacokinetics, Pharmacodynamics, and Toxicology
The pharmacokinetic and pharmacodynamic profiles, along with the toxicological aspects of new psychoactive substances, provide a framework for understanding the complex interactions of novel compounds within biological systems. Such insights are invaluable in the early stages of drug development, ensuring the safety and efficacy of new therapeutic agents (Nugteren-van Lonkhuyzen et al., 2015).
Bioactive Heterocyclic Compounds
The role of heterocyclic compounds in medicinal chemistry is well-documented, with furan and thiophene derivatives exemplifying the significance of structural diversity in achieving therapeutic targets. This review underscores the potential of heteroaryl-substituted nucleobases and nucleosides in discovering antiviral, antitumor, and antimicrobial agents, showcasing the broad applicability of structural modification in drug discovery (Ostrowski, 2022).
Eigenschaften
IUPAC Name |
5-bromo-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O5S2/c1-9-8-14(20-26-9)21-28(23,24)11-4-2-10(3-5-11)18-16(27)19-15(22)12-6-7-13(17)25-12/h2-8H,1H3,(H,20,21)(H2,18,19,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJIXGUVHQPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.